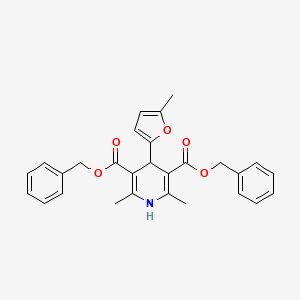![molecular formula C18H21N3O4 B14955177 Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate](/img/structure/B14955177.png)
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrido[1,2-A]pyrimidine core, which is a fused ring system combining pyridine and pyrimidine rings
Méthodes De Préparation
The synthesis of Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable precursor for the pyrimidine ring.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and automated processes.
Analyse Des Réactions Chimiques
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving heterocyclic compounds.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Mécanisme D'action
The mechanism of action of Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pyrido[1,2-A]pyrimidine core can interact with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The formyl group can also participate in covalent bonding with nucleophilic residues in proteins.
Comparaison Avec Des Composés Similaires
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-4-carboxylate: This compound has a similar structure but with a different position of the carboxylate group.
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-2-carboxylate: This compound also has a similar structure but with a different position of the carboxylate group.
Ethyl 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}piperidine-5-carboxylate: This compound has a similar structure but with a different position of the carboxylate group.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21N3O4 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
ethyl 1-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O4/c1-3-25-18(24)13-7-5-8-20(10-13)16-14(11-22)17(23)21-9-4-6-12(2)15(21)19-16/h4,6,9,11,13H,3,5,7-8,10H2,1-2H3 |
Clé InChI |
LIHVXAAVKVQVID-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-propoxyphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955097.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B14955102.png)
![1-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-2(1H)-quinolinone](/img/structure/B14955105.png)
![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955115.png)
![5-(3-butoxyphenyl)-1-(furan-2-ylmethyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955133.png)
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B14955139.png)
![(5-phenyl-1H-pyrazol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B14955140.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-tryptophan](/img/structure/B14955146.png)
![4-[2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-(methylsulfanyl)butanoyl]-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B14955154.png)
![methyl 3-({2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)propanoate](/img/structure/B14955167.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(4-methoxyphenethyl)acetamide](/img/structure/B14955185.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B14955188.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{2-[2,3-dioxo-3,4-dihydro-1(2H)-quinoxalinyl]ethyl}acetamide](/img/structure/B14955191.png)
